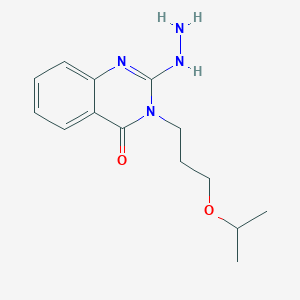

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula C14H20N4O2 . It has an average mass of 276.334 Da and a monoisotopic mass of 276.158630 Da .

Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 438.0±47.0 °C at 760 mmHg, and a flash point of 218.7±29.3 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 80 Å2, and it has a molar refractivity of 75.8±0.5 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

Synthesis of Quinazolin-4(3H)-one Derivatives : This compound serves as a starting material or intermediate in the synthesis of various derivatives. For example, the synthesis of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones involves reacting the amino group of a similar compound with a variety of aldehydes and ketones (Alagarsamy et al., 2011). This approach is a common theme in the synthesis of quinazolin-4(3H)-one derivatives, indicating the versatility of the compound in medicinal chemistry.

Potential Analgesic and Anti-inflammatory Activities : Several studies have explored the analgesic and anti-inflammatory potential of synthesized derivatives. For instance, the compound 2-(1-methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one showed significant analgesic activity, while 2-(1-ethyl propylidene-hydrazino)-3-(3-methyoxyphenyl)-3H-quinazolin-4-one demonstrated potent anti-inflammatory activity in a study (Alagarsamy et al., 2008). These findings suggest that derivatives of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one may have therapeutic potential, although further research would be needed to confirm this.

Exploration of Different Substituents : Research has also delved into how different substituents on the quinazolin-4(3H)-one framework affect biological activity. For instance, the introduction of groups like -OCH3, -OH, and -Cl to the heterocyclic framework was found to enhance antibacterial and antifungal activities in synthesized compounds (Deshmukh et al., 2010). This suggests a wide scope for chemical modification and the potential discovery of new therapeutic agents.

Safety and Hazards

Propiedades

IUPAC Name |

2-hydrazinyl-3-(3-propan-2-yloxypropyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-10(2)20-9-5-8-18-13(19)11-6-3-4-7-12(11)16-14(18)17-15/h3-4,6-7,10H,5,8-9,15H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRGYPIJZHGLHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)

![1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine](/img/structure/B2610116.png)

![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)